- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

Cas no 1361343-99-8 (Coenzyme A, S-(hydrogen 2-hexylpropanedioate))

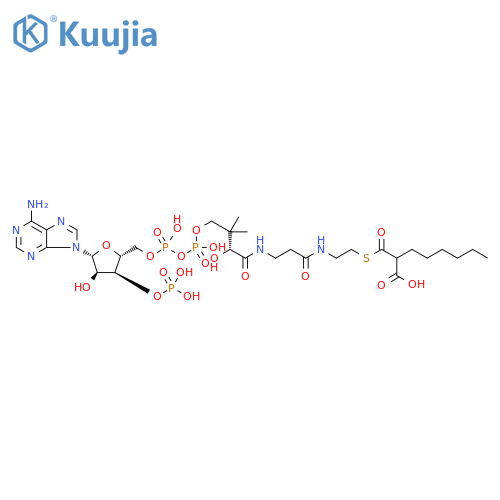

1361343-99-8 structure

Produktname:Coenzyme A, S-(hydrogen 2-hexylpropanedioate)

CAS-Nr.:1361343-99-8

MF:C30H50N7O19P3S

MW:937.739789485931

CID:5598753

Coenzyme A, S-(hydrogen 2-hexylpropanedioate) Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Coenzyme A, S-(hydrogen 2-hexylpropanedioate)

-

- Inchi: 1S/C30H50N7O19P3S/c1-4-5-6-7-8-17(28(42)43)29(44)60-12-11-32-19(38)9-10-33-26(41)23(40)30(2,3)14-53-59(50,51)56-58(48,49)52-13-18-22(55-57(45,46)47)21(39)27(54-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H,32,38)(H,33,41)(H,42,43)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t17?,18-,21-,22-,23+,27-/m1/s1

- InChI-Schlüssel: IYBMWUXSPSFNQT-PMDCUQHOSA-N

- Lächelt: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C(C(=O)O)CCCCCC)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-(hydrogen 2-hexylpropanedioate) Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

5.2R:Cl3CCO2H, S:H2O

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

5.2R:Cl3CCO2H, S:H2O

Referenz

Coenzyme A, S-(hydrogen 2-hexylpropanedioate) Raw materials

Coenzyme A, S-(hydrogen 2-hexylpropanedioate) Preparation Products

Coenzyme A, S-(hydrogen 2-hexylpropanedioate) Verwandte Literatur

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

1361343-99-8 (Coenzyme A, S-(hydrogen 2-hexylpropanedioate)) Verwandte Produkte

- 1369855-22-0(1-Bromo-3-ethyl-2-isopropoxybenZene)

- 16331-62-7(Benzodisoxazole-5-sulfonyl chloride)

- 2229285-56-5(2-(2-methyl-5-nitrophenyl)ethane-1-sulfonyl chloride)

- 73101-78-7(3-Ethoxy-2-methyl-6-nitropyridine)

- 1207014-04-7(4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one)

- 1368653-44-4({1-(2,4-dimethylphenyl)methylcyclopropyl}methanamine)

- 1114656-84-6(2-(4-chlorobenzoyl)-6-fluoro-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione)

- 1823526-96-0(4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)

- 386279-20-5([(2,6-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate)

- 954264-63-2(1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)

Empfohlene Lieferanten

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Changzhou Guanjia Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge